(4-Methylpiperidin-1-yl){2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}methanone
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Overview
Description
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine and phenyl groups. Common reagents and conditions used in these reactions include:
Starting Materials: Quinoline derivatives, piperidine, and substituted benzene compounds.
Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and bases like sodium hydroxide or potassium carbonate.
Conditions: Reactions are often carried out under reflux conditions, with temperatures ranging from room temperature to 150°C, depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and safety protocols.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully saturated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific diseases.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE: A simpler derivative with similar structural features.
2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE: Another derivative with a different substitution pattern.
Uniqueness
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H30N2O |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[2-[4-(2-methylpropyl)phenyl]quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H30N2O/c1-18(2)16-20-8-10-21(11-9-20)25-17-23(22-6-4-5-7-24(22)27-25)26(29)28-14-12-19(3)13-15-28/h4-11,17-19H,12-16H2,1-3H3 |
InChI Key |
YXVTUDAVVPINRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC(C)C |
Origin of Product |
United States |
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